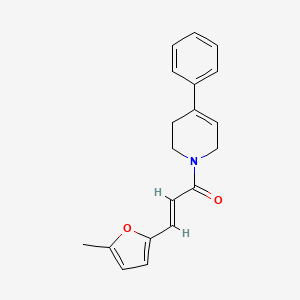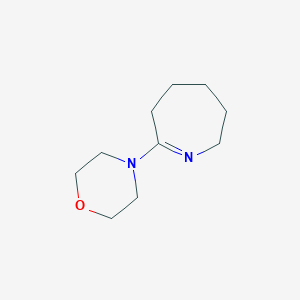![molecular formula C19H15ClN2O3 B10804741 6-Chloro-3,4-dihydro-3-piperonyl-2H-pyrido[3,2-H]-1,3-benzoxazine](/img/structure/B10804741.png)
6-Chloro-3,4-dihydro-3-piperonyl-2H-pyrido[3,2-H]-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-628924 is a compound used in biochemical research.
Preparation Methods
The synthesis of WAY-628924 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts .
Chemical Reactions Analysis
WAY-628924 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-628924 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: It is used in biological assays to study its effects on different biological systems.
Industry: It is used in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of WAY-628924 involves its interaction with specific molecular targets and pathways in biological systems. The exact molecular targets and pathways involved are not publicly disclosed, but it is known that the compound exerts its effects through specific biochemical interactions .
Comparison with Similar Compounds
WAY-628924 can be compared with other similar compounds based on its chemical structure and biological activity. Some similar compounds include:
WAY-621924: Another compound used in biochemical research with similar applications.
WAY-100635: A compound used as a selective antagonist in various biological assays.
WAY-267464: A compound used in the study of oxytocin receptors .
WAY-628924 is unique in its specific applications and interactions in biochemical research, making it a valuable tool for scientists in various fields.
Properties
Molecular Formula |
C19H15ClN2O3 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-7-13-9-22(8-12-3-4-16-17(6-12)25-11-24-16)10-23-19(13)18-14(15)2-1-5-21-18/h1-7H,8-11H2 |
InChI Key |
XMGVXOOJVMOOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC5=C(C=C4)OCO5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10804661.png)

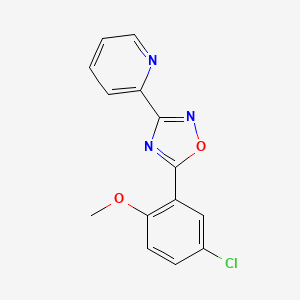
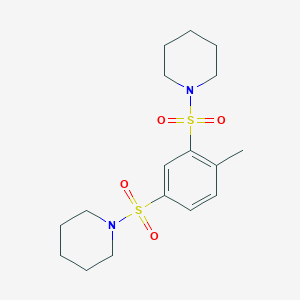
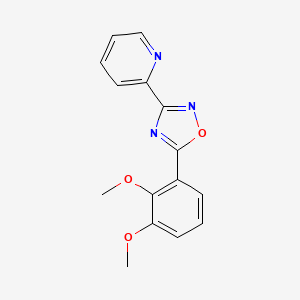
![5-methyl-3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B10804695.png)

![Benzo[d][2]benzazepine-5,7-dione](/img/structure/B10804705.png)

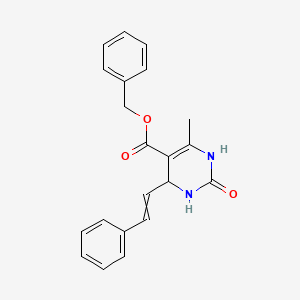
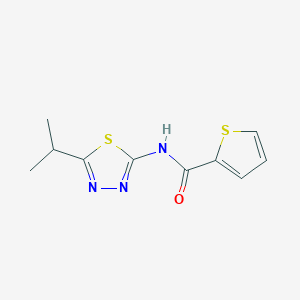
![2-[(4-sulfamoylphenyl)methylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B10804726.png)
